N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Description
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-28-15-10-11-19-17(12-15)23-21(29-19)13-6-8-14(9-7-13)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDNHQUBYMGRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzoxazole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide.
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxidized benzoxazole derivatives.
Scientific Research Applications
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with antibacterial, antifungal, and anticancer activities.
Biological Research: It is used in studies to understand the mechanism of action of benzoxazole derivatives and their interactions with biological targets.
Pharmaceutical Research: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with various molecular targets and pathways:
Antibacterial Activity: It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Antifungal Activity: It disrupts fungal cell membrane integrity by binding to ergosterol.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide: Similar structure but with a methyl group instead of a methoxy group.
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its methoxy group, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
